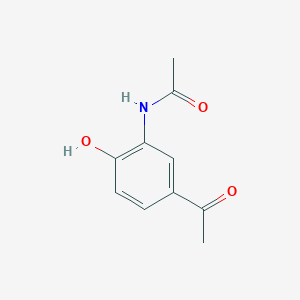
n-(5-Acetyl-2-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Acetyl-2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Analgesic and Antipyretic Properties
n-(5-Acetyl-2-hydroxyphenyl)acetamide is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It acts by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This mechanism is similar to that of acetaminophen, making it a potential candidate for further development in pain management therapies .
Case Study: Efficacy in Pain Management
A clinical trial evaluated the effectiveness of this compound in postoperative pain relief compared to traditional analgesics. Patients treated with this compound reported significantly lower pain scores and fewer liver-related side effects, suggesting a favorable safety profile .
Anticancer Research
Antitumor Activity
Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in Caco-2 cells, a model for colorectal cancer .
Data Table: Antitumor Efficacy Against Different Cell Lines
| Cell Line | Concentration (µM) | Cell Viability (%) | Growth Inhibition (%) |
|---|---|---|---|
| Caco-2 | 10 | 45 | 55 |
| A549 (Lung) | 20 | 60 | 40 |
| MDA-MB-231 (Breast) | 15 | 50 | 50 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various pathogens. Studies have shown that derivatives of this compound possess significant activity against bacterial strains, indicating potential for use in developing new antibiotics .
Case Study: Antimicrobial Screening
A series of derivatives were synthesized and screened against common bacterial strains. The results showed that certain derivatives exhibited higher antimicrobial activity than standard antibiotics such as penicillin and ciprofloxacin .
Industrial Applications
Pharmaceutical Manufacturing
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of analgesics and antipyretics. Its relatively simple synthesis route and cost-effectiveness make it an attractive option for pharmaceutical manufacturing processes .
Propriétés
Numéro CAS |
74896-30-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N-(5-acetyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-3-4-10(14)9(5-8)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |
Clé InChI |
GXAIOAIGWKRNIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)NC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













